1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid
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Overview
Description
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid is a complex organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a thiazinane derivative with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazinane derivatives.
Scientific Research Applications
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-4-methyl-1,4-thiazinane-2-carboxylic acid
- 1,1-Dioxo-4-ethyl-1,4-thiazinane-2-carboxylic acid
- 1,1-Dioxo-4-phenyl-1,4-thiazinane-2-carboxylic acid
Uniqueness
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid is unique due to its specific phenylmethoxycarbonyl group, which imparts distinct chemical properties and potential applications compared to other thiazinane derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,1-dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-12(16)11-8-14(6-7-21(11,18)19)13(17)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGASMKTBSIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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